Cas no 1344094-60-5 ((2-fluorophenyl)methyl(1,3-thiazol-5-yl)methylamine)

(2-Fluorophenyl)methyl(1,3-thiazol-5-yl)methylamine is a fluorinated aromatic amine derivative featuring a thiazole moiety, offering unique reactivity and potential applications in pharmaceutical and agrochemical synthesis. The presence of the fluorine atom enhances metabolic stability and binding affinity, making it a valuable intermediate for drug discovery. The thiazole ring contributes to its versatility in heterocyclic chemistry, enabling further functionalization. This compound exhibits favorable physicochemical properties, including moderate solubility and stability under standard conditions. Its structural features make it suitable for use in medicinal chemistry research, particularly in the development of CNS-targeting agents or enzyme inhibitors. Careful handling is recommended due to the reactive nature of the amine and thiazole functional groups.
(2-fluorophenyl)methyl(1,3-thiazol-5-yl)methylamine structure
1344094-60-5 structure
商品名:(2-fluorophenyl)methyl(1,3-thiazol-5-yl)methylamine
CAS番号:1344094-60-5
MF:C11H11FN2S
メガワット:222.281844377518
CID:5208107
PubChem ID:62759034

(2-fluorophenyl)methyl(1,3-thiazol-5-yl)methylamine 化学的及び物理的性質

名前と識別子

    • 5-Thiazolemethanamine, N-[(2-fluorophenyl)methyl]-
    • (2-fluorophenyl)methyl(1,3-thiazol-5-yl)methylamine
    • インチ: 1S/C11H11FN2S/c12-11-4-2-1-3-9(11)5-13-6-10-7-14-8-15-10/h1-4,7-8,13H,5-6H2
    • InChIKey: PKLMXINSOODNJI-UHFFFAOYSA-N
    • ほほえんだ: S1C(CNCC2=CC=CC=C2F)=CN=C1

(2-fluorophenyl)methyl(1,3-thiazol-5-yl)methylamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-160760-0.1g
[(2-fluorophenyl)methyl][(1,3-thiazol-5-yl)methyl]amine
1344094-60-5
0.1g
$653.0 2023-05-26
Enamine
EN300-160760-0.25g
[(2-fluorophenyl)methyl][(1,3-thiazol-5-yl)methyl]amine
1344094-60-5
0.25g
$683.0 2023-05-26
Enamine
EN300-160760-1.0g
[(2-fluorophenyl)methyl][(1,3-thiazol-5-yl)methyl]amine
1344094-60-5
1g
$743.0 2023-05-26
Enamine
EN300-160760-10.0g
[(2-fluorophenyl)methyl][(1,3-thiazol-5-yl)methyl]amine
1344094-60-5
10g
$3191.0 2023-05-26
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00992564-1g
[(2-Fluorophenyl)methyl](1,3-thiazol-5-ylmethyl)amine
1344094-60-5 95%
1g
¥3717.0 2023-04-10
Enamine
EN300-160760-50mg
[(2-fluorophenyl)methyl][(1,3-thiazol-5-yl)methyl]amine
1344094-60-5
50mg
$468.0 2023-09-23
Enamine
EN300-160760-500mg
[(2-fluorophenyl)methyl][(1,3-thiazol-5-yl)methyl]amine
1344094-60-5
500mg
$535.0 2023-09-23
Enamine
EN300-160760-0.05g
[(2-fluorophenyl)methyl][(1,3-thiazol-5-yl)methyl]amine
1344094-60-5
0.05g
$624.0 2023-05-26
Enamine
EN300-160760-5.0g
[(2-fluorophenyl)methyl][(1,3-thiazol-5-yl)methyl]amine
1344094-60-5
5g
$2152.0 2023-05-26
Enamine
EN300-160760-2.5g
[(2-fluorophenyl)methyl][(1,3-thiazol-5-yl)methyl]amine
1344094-60-5
2.5g
$1454.0 2023-05-26

(2-fluorophenyl)methyl(1,3-thiazol-5-yl)methylamine 関連文献

(2-fluorophenyl)methyl(1,3-thiazol-5-yl)methylamineに関する追加情報

Comprehensive Overview of (2-fluorophenyl)methyl(1,3-thiazol-5-yl)methylamine (CAS No. 1344094-60-5)

(2-fluorophenyl)methyl(1,3-thiazol-5-yl)methylamine (CAS No. 1344094-60-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The molecule combines a 2-fluorophenyl group with a 1,3-thiazol-5-yl moiety, linked via a methylamine bridge. This configuration imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, where fluorinated aromatic systems and heterocyclic scaffolds like thiazole are known to enhance binding affinity and metabolic stability.

The compound's CAS number 1344094-60-5 serves as a critical identifier in chemical databases, ensuring precise tracking in regulatory and commercial contexts. Its systematic name, (2-fluorophenyl)methyl(1,3-thiazol-5-yl)methylamine, reflects the IUPAC nomenclature rules, highlighting the fluorine substitution at the phenyl ring and the thiazole heterocycle. These structural elements are frequently explored in modern medicinal chemistry, as fluorination is a common strategy to modulate pharmacokinetics, while thiazole derivatives are prized for their diverse biological activities, including antimicrobial and anti-inflammatory effects.

In recent years, the demand for fluorinated compounds and heterocyclic amines has surged, driven by advancements in targeted therapy and precision agriculture. Searches for terms like "fluorophenyl thiazole derivatives" or "CAS 1344094-60-5 applications" have spiked in scientific literature and patent filings. This trend aligns with broader industry priorities, such as the development of next-generation agrochemicals and small-molecule therapeutics. The compound's versatility is further underscored by its potential role in catalysis and material science, where its electron-rich framework could facilitate novel reactions or functional materials.

From a synthetic perspective, (2-fluorophenyl)methyl(1,3-thiazol-5-yl)methylamine exemplifies the convergence of organofluorine chemistry and heterocyclic synthesis. Its preparation typically involves multi-step routes, including nucleophilic substitutions and reductive aminations, to assemble the fluorophenyl-thiazole core. Researchers often optimize these protocols to improve yield and purity, addressing challenges like regioselectivity and functional group compatibility. Such efforts are documented in peer-reviewed journals, reinforcing the compound's relevance in academic and industrial settings.

Beyond its chemical attributes, CAS 1344094-60-5 is frequently discussed in forums focusing on structure-activity relationships (SAR) and molecular design. Queries like "how does fluorine affect thiazole reactivity?" or "amine-linked heterocycles in drug design" reflect the compound's interdisciplinary appeal. These discussions often cite its balanced lipophilicity and hydrogen-bonding capacity, which are crucial for optimizing bioavailability and target engagement in lead optimization campaigns.

In summary, (2-fluorophenyl)methyl(1,3-thiazol-5-yl)methylamine (CAS No. 1344094-60-5) represents a compelling case study in contemporary chemical research. Its dual fluorophenyl and thiazole motifs align with cutting-edge trends in medicinal chemistry and agrochemical innovation, while its synthetic accessibility fosters exploration across diverse applications. As interest in tailored molecular architectures grows, this compound is poised to remain a focal point for scientific inquiry and technological development.

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